molecular formula C20H18BrOP B15161065 [2-(4-Bromophenoxy)ethyl](diphenyl)phosphane CAS No. 798548-31-9

[2-(4-Bromophenoxy)ethyl](diphenyl)phosphane

Cat. No.: B15161065
CAS No.: 798548-31-9
M. Wt: 385.2 g/mol
InChI Key: GBFWZVFZTVUYBI-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethyl: phosphane is a chemical compound with a complex structure that includes a bromophenoxy group, an ethyl chain, and a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)ethylphosphane typically involves the following steps:

  • Bromination: : The starting material, phenol, is brominated to produce 4-bromophenol.

  • Alkylation: : The 4-bromophenol is then reacted with ethylene oxide to form 2-(4-bromophenoxy)ethanol.

  • Phosphination: : The alcohol group in 2-(4-bromophenoxy)ethanol is converted to a phosphine group through a reaction with chlorodiphenylphosphine.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and purification techniques to ensure the production of high-purity 2-(4-Bromophenoxy)ethylphosphane .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)ethyl: phosphane can undergo various types of chemical reactions, including:

  • Oxidation: : The phosphane group can be oxidized to form phosphine oxides.

  • Reduction: : The compound can be reduced to form phosphine derivatives.

  • Substitution: : The bromophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Phosphine Oxides: : Formed through oxidation reactions.

  • Phosphine Derivatives: : Resulting from reduction reactions.

  • Substituted Derivatives: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Bromophenoxy)ethyl: phosphane has several applications in scientific research:

  • Chemistry: : Used as a ligand in coordination chemistry to form complexes with transition metals.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: : Studied for its pharmacological properties and potential therapeutic uses.

  • Industry: : Employed in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 2-(4-Bromophenoxy)ethylphosphane exerts its effects involves its interaction with molecular targets and pathways. The phosphane group can bind to metal ions, forming complexes that can catalyze various reactions. The bromophenoxy group can interact with biological targets, potentially leading to biological activity.

Comparison with Similar Compounds

2-(4-Bromophenoxy)ethyl: phosphane is unique due to its specific structural features. Similar compounds include:

  • Phosphine Oxides: : Similar in the phosphane group but lack the bromophenoxy moiety.

  • Phosphine Derivatives: : Similar in the phosphane group but differ in the substituents attached to the phosphorus atom.

  • Bromophenol Derivatives: : Similar in the bromophenoxy group but lack the phosphane moiety.

These compounds differ in their reactivity, applications, and biological activities, highlighting the uniqueness of 2-(4-Bromophenoxy)ethylphosphane .

Properties

CAS No.

798548-31-9

Molecular Formula

C20H18BrOP

Molecular Weight

385.2 g/mol

IUPAC Name

2-(4-bromophenoxy)ethyl-diphenylphosphane

InChI

InChI=1S/C20H18BrOP/c21-17-11-13-18(14-12-17)22-15-16-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14H,15-16H2

InChI Key

GBFWZVFZTVUYBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCOC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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